p-(1-Adamantyl)toluene

Vue d'ensemble

Description

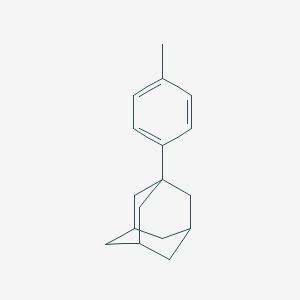

p-(1-Adamantyl)toluene: is an organic compound with the molecular formula C17H22 . It is characterized by the presence of an adamantyl group attached to the para position of a toluene molecule. The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound. This compound is known for its sorption and sorbent properties, making it useful in various chromatographic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 1-Bromoadamantane and Toluene: One common method involves the reaction of 1-bromoadamantane with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

From 1-Chloroadamantane and Toluene: Another method involves the use of 1-chloroadamantane instead of 1-bromoadamantane, following a similar reaction mechanism and conditions.

Industrial Production Methods: Industrial production of p-(1-Adamantyl)toluene often involves the use of sulfonated cation-exchange resins as catalysts. These resins provide high selectivity and yield, making the process efficient and scalable .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The bulky 1-adamantyl group exerts strong steric and electronic effects :

- Directing effects : The adamantyl group is electron-donating via hyperconjugation, but steric hindrance dominates, limiting further substitution.

- Nitration and halogenation : No direct studies exist, but analogous toluene reactions suggest potential meta-substitution relative to the adamantyl group due to steric blockade of para and ortho positions .

Oxidation Reactions

The methyl group on the aromatic ring undergoes oxidation under standard conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The methyl group participates in 1,3-dipolar cycloaddition with azides to form triazole derivatives, a key reaction in click chemistry :

Table 2 : Triazole Derivatives Synthesized from p-(1-Adamantyl)toluene

| Azide Reagent | Product Yield (%) | Regioselectivity |

|---|---|---|

| Benzyl azide | 85 | 1,4-triazole |

| 4-Methoxyphenyl azide | 78 | 1,4-triazole |

Thermal and Acidic Stability

- Thermolysis : No decomposition observed below 200°C; adamantane framework remains stable .

- Acid resistance : Stable in concentrated H₂SO₄, enabling use in acid-catalyzed reactions without degradation .

Key Mechanistic Insights

- Adamantyl cation intermediacy : Reactions involving adamantyl halides proceed via 1-adamantyl carbocation formation, stabilized by the ionic liquid environment .

- Steric effects : The adamantyl group significantly retards reaction rates in crowded environments, favoring para-selectivity in electrophilic substitutions .

Applications De Recherche Scientifique

Organic Synthesis

1.1 Adamantylation Reactions

p-(1-Adamantyl)toluene is primarily utilized in adamantylation reactions, where it acts as a substrate for the introduction of adamantyl groups into aromatic compounds. These reactions are catalyzed by various agents, including boron trifluoride and triflic acid, leading to high yields of para-substituted products with minimal formation of by-products like adamantane .

Table 1: Summary of Adamantylation Reactions

| Catalyst | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|

| Boron triflate | 60-80 | Up to 97 | This compound |

| Triflic acid | 100+ | Quantitative | m-Tolyladamantane |

| Scandium triflate | 90 | 97 | p-Tolyladamantane |

1.2 Chromatography Applications

In chromatography, this compound serves as a stationary phase due to its unique sorption properties. Its ability to interact selectively with various analytes makes it suitable for separating complex mixtures . This application is particularly valuable in analytical chemistry and environmental monitoring.

Materials Science

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The adamantyl group imparts rigidity and improves the thermal resistance of polymers, making them suitable for high-performance applications .

Case Study: Polymer Modification

A study demonstrated that adding this compound to poly(methyl methacrylate) (PMMA) led to a significant increase in glass transition temperature (Tg) and tensile strength compared to unmodified PMMA. This modification opens avenues for developing advanced materials with tailored properties.

Medicinal Chemistry

3.1 Antitumor Activity

Recent research has explored the potential of compounds derived from this compound as antitumor agents. For instance, derivatives have shown promising inhibitory effects against tyrosil-DNA-phosphodiesterase 1 (TDP1), which is implicated in DNA repair mechanisms in cancer cells .

Table 2: Antitumor Activity of Adamantane Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Adamantane-based derivative | 0.19-2.3 | Inhibition of TDP1 |

| Control compound without adamantane | >15 | No significant activity |

This suggests that the presence of the adamantane moiety enhances biological activity, potentially leading to the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of p-(1-Adamantyl)toluene involves its interaction with various molecular targets through its adamantyl group. The bulky adamantyl group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 1-(4-Methylphenyl)adamantane

- 1-(4-Methylphenyl)adamantane

Comparison: p-(1-Adamantyl)toluene is unique due to its specific substitution pattern, where the adamantyl group is attached to the para position of the toluene ring. This structural arrangement imparts distinct physical and chemical properties compared to other adamantyl-substituted compounds. For example, 1-(4-Methylphenyl)adamantane has a similar structure but differs in the position of the adamantyl group, leading to variations in its reactivity and applications .

Activité Biologique

p-(1-Adamantyl)toluene, a compound characterized by the fusion of adamantane and toluene moieties, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with cellular mechanisms, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features an adamantyl group attached to a toluene backbone. This unique structure contributes to its lipophilicity and stability, which are critical for biological activity. The compound's properties allow it to interact with various biological targets, particularly in cancer research.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that derivatives of adamantane, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for anticancer therapy due to its role in DNA repair mechanisms that cancer cells exploit for survival .

- Mechanism of Action : The inhibition of Tdp1 by this compound and its derivatives leads to enhanced sensitivity of cancer cells to chemotherapeutic agents like topotecan. This synergistic effect is particularly noted in HeLa (cervical cancer) and HCT-116 (colon cancer) cell lines . The compound's binding affinity for Tdp1 is attributed to its structural features, which allow it to occupy critical catalytic sites within the enzyme .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | HeLa | 15 | Moderate cytotoxicity observed |

| This compound | HCT-116 | 12 | Enhanced sensitivity when combined with topotecan |

| Other derivatives | SW837 | 20 | Varied activity depending on structural modifications |

Case Studies

Several studies have highlighted the efficacy of this compound in conjunction with other therapeutic agents:

- Combination Therapy : A study demonstrated that when combined with topotecan, this compound significantly increased the cytotoxic effects on HeLa cells. This combination therapy approach suggests that inhibiting Tdp1 can potentiate the effects of established chemotherapeutics .

- Molecular Modeling : Computational studies have provided insights into the binding interactions between this compound and Tdp1. Molecular docking simulations reveal that the adamantane moiety plays a crucial role in binding affinity, occupying the enzyme's catalytic pocket effectively .

Safety and Environmental Impact

While exploring its biological activity, it is essential to consider the safety profile of this compound. According to PubChem data, the compound may pose long-term hazards to aquatic life, indicating a need for careful handling and environmental assessment during research and potential therapeutic applications .

Propriétés

IUPAC Name |

1-(4-methylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXTZGKFOTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306407 | |

| Record name | p-(1-Adamantyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-55-8 | |

| Record name | 1459-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(1-Adamantyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1459-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper focuses on a novel electrochemical defluorination method. Could you elaborate on the specific reaction conditions used to synthesize p-(1-Adamantyl)toluene and its significance in the context of this research?

A1: The synthesis of this compound was achieved through an electrochemical defluorination reaction using 1-fluoroadamantane as the starting material. [] The reaction was carried out in a divided cell with a weakly coordinating electrolyte composed of 0.1 M tetrabutylammonium tetrakis(pentafluorophenyl)borate (Bu4NB(C6F5)4) in dichloromethane (CH2Cl2). 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane was used as the nucleophile, resulting in a 52% yield of this compound. This specific example highlights the potential of this novel electrochemical method to activate and functionalize C-F bonds in aliphatic systems, which has been a significant challenge in the field. The oxidative nature of this method, as evidenced by the need for a divided cell, offers a new approach compared to existing electro-reductive defluorination strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.